Predicted Lipophilicity and Hydrogen-Bond Capacity: 2-(Methanesulfonylcarbamoyl)-2,2‑dimethylacetic acid vs. 2‑Carbamoyl‑2,2‑dimethylacetic acid
The methanesulfonylcarbamoyl group in the target compound significantly reduces calculated lipophilicity relative to the des‑sulfonyl analogue. The XLogP3‑AA value of 2‑(methanesulfonylcarbamoyl)‑2,2‑dimethylacetic acid is ‑0.3, whereas 2‑carbamoyl‑2,2‑dimethylacetic acid has an XLogP3‑AA of approximately 0.2 [REFS‑1][REFS‑2]. This ΔXLogP3 of ~0.5 units, together with an increase in hydrogen‑bond acceptor count from 3 to 5 and a TPSA increase from 80.4 Ų to 109 Ų, predicts lower passive membrane permeability and higher aqueous solubility for the sulfonamide derivative [REFS‑1][REFS‑2].
| Evidence Dimension | Predicted lipophilicity (XLogP3), hydrogen‑bond acceptor count, topological polar surface area |
|---|---|
| Target Compound Data | XLogP3: ‑0.3; H‑bond acceptors: 5; TPSA: 109 Ų |
| Comparator Or Baseline | 2‑Carbamoyl‑2,2‑dimethylacetic acid: XLogP3: ~0.2; H‑bond acceptors: 3; TPSA: 80.4 Ų |
| Quantified Difference | ΔXLogP3 ≈ 0.5; ΔH‑bond acceptors = 2; ΔTPSA = 28.6 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 as implemented in PubChem 2025.04.14 release. |
Why This Matters
The lower lipophilicity and higher polar surface area of the sulfonamide derivative are consistent with reduced off‑target hydrophobic binding and improved developability profiles, making it a preferred choice for fragment libraries aimed at oral bioavailability.
- [1] PubChem Compound Summary: 2‑(Methanesulfonylcarbamoyl)‑2,2‑dimethylacetic acid, CID 58728110. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/58728110 (Accessed 2026‑04‑25). View Source
- [2] PubChem Compound Summary: 2‑Carbamoyl‑2,2‑dimethylacetic acid, CID 152119739. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/152119739 (Accessed 2026‑04‑25). View Source
